2s,3s,5s-2,5-Diamino-3-hydroxy-1,6-diphenylhexane,dihydrochloride

HIV protease inhibitor diastereoselective reduction ritonavir core synthesis

2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane dihydrochloride (CAS 156769-85-6; free base CAS 144163-44-0) is a pseudo-C2-symmetric chiral diamino alcohol that serves as the indispensable core structural unit in the synthesis of the HIV protease inhibitors ritonavir (ABT-538) and lopinavir (ABT-378). The molecule features a hexane backbone bearing two amino groups at the 2- and 5-positions, a single hydroxyl group at the 3-position, and phenyl substituents at the 1- and 6-positions, with defined (2S,3S,5S) absolute stereochemistry at all three chiral centers.

Molecular Formula C18H26Cl2N2O
Molecular Weight 357.3 g/mol
Cat. No. B12285924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2s,3s,5s-2,5-Diamino-3-hydroxy-1,6-diphenylhexane,dihydrochloride
Molecular FormulaC18H26Cl2N2O
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N.Cl.Cl
InChIInChI=1S/C18H24N2O.2ClH/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15;;/h1-10,16-18,21H,11-13,19-20H2;2*1H
InChIKeyZKSBOTZZFIFENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane Dihydrochloride: Chiral Diamino Alcohol Core for HIV Protease Inhibitor Synthesis and Impurity Reference Standards


2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane dihydrochloride (CAS 156769-85-6; free base CAS 144163-44-0) is a pseudo-C2-symmetric chiral diamino alcohol that serves as the indispensable core structural unit in the synthesis of the HIV protease inhibitors ritonavir (ABT-538) and lopinavir (ABT-378) [1]. The molecule features a hexane backbone bearing two amino groups at the 2- and 5-positions, a single hydroxyl group at the 3-position, and phenyl substituents at the 1- and 6-positions, with defined (2S,3S,5S) absolute stereochemistry at all three chiral centers [2]. Its dihydrochloride salt form is the preferred physical state for procurement owing to enhanced stability, handling characteristics, and direct applicability in downstream coupling reactions without requiring in situ salt conversion .

Why 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane Dihydrochloride Cannot Be Replaced by Generic Diamino Alcohol or Diol Analogs


Substitution of this compound with its C-5 epimer, the corresponding diamino diol, chain-shortened analogs, or stereochemically undefined mixtures introduces quantifiable failures in downstream outcomes. The (2S,3S,5R) C-5 epimer, if carried forward, yields HIV protease inhibitors with severely attenuated binding affinity because the 5-amino substituent occupies a stereochemically incompatible orientation within the enzyme S2′ subsite [1]. The diamino diol core (2,5-diamino-1,6-diphenylhexane-3,4-diol), while structurally related, produces inhibitors that fail to achieve substantial plasma levels after oral administration in preclinical models, in contrast to the mono-ol scaffold that delivers measurable oral bioavailability [2]. Achiral or racemic material introduces a diastereomeric impurity burden that cannot be resolved at late synthetic stages without prohibitively expensive chromatographic or resolution steps, making stereochemically defined procurement of the (2S,3S,5S) form essential for economical manufacturing routes [3].

Quantitative Differentiation Evidence for 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane Dihydrochloride Procurement Decisions


Diastereoselective Synthesis: 84% d.e. and 14:1 Stereoinduction Ratio for the (2S,3S,5S) Isomer over the (2S,3S,5R) C-5 Epimer

The industrial-scale reduction of the enaminone precursor to the diamino alcohol core proceeds with high fidelity for the desired (2S,3S,5S) configuration. Haight et al. (1999) reported that a two-step reduction sequence—borane-sulfonate reduction of the enamine followed by sodium borohydride reduction of the resulting ketone—delivers the target (2S,3S,5S)-5-amino-2-dibenzylamino-3-hydroxy-1,6-diphenylhexane (compound 2a) with 84% diastereoselectivity and an acyclic 1,4 stereoinduction ratio of 14:1 in favor of the desired isomer [1]. This methodology has been demonstrated at multikilogram scale, establishing that the (2S,3S,5S) isomer can be reliably manufactured with a diastereomeric excess that substantially exceeds that of alternative synthetic routes yielding the undesired (2S,3S,5R) epimer as the major product [1].

HIV protease inhibitor diastereoselective reduction ritonavir core synthesis chiral amino alcohol

Oral Bioavailability Advantage of Mono-ol (Diamino Alcohol) Core over Diol Core in HIV Protease Inhibitors

Kempf et al. (1993) conducted a direct pharmacokinetic comparison in rats between HIV protease inhibitors built on the mono-ol (diamino alcohol) core and those built on the diol (diamino diol) core. A representative mono-ol-based inhibitor (inhibitor 19) achieved an oral bioavailability of 19% in rats, whereas inhibitors of the diol class failed to produce substantial plasma levels after oral administration [1]. The Cmax of inhibitor 19 did not exceed the in vitro anti-HIV EC50 value, representing an area for further optimization; however, the diol-based inhibitors delivered no quantifiable oral exposure, rendering them unsuitable for oral therapeutic development without intravenous administration [1]. Aqueous solubility of the mono-ol series was also enhanced greater than 1000-fold over lead compounds while maintaining potent HIV-1 protease inhibition [1].

oral bioavailability pharmacokinetics HIV protease inhibitor diamino alcohol scaffold diamino diol comparison

Selective Acid Addition Salt Resolution: Purification of (2S,3S,5S) from (2S,3S,5R) Epimer Mixtures via Recrystallization

U.S. Patent 6,018,069 (Murai et al., 2000) discloses a method for selectively isolating the (2S,3S,5S) isomer from an arbitrary-ratio mixture with its (2S,3S,5R) C-5 epimer. The method exploits differential solubility of acid addition salts: treatment of a mixture of (2S,3S,5S)-2-tert-butoxycarbonylamino-3-hydroxy-5-amino-1,6-diphenylhexane and its (2S,3S,5R) epimer with an inorganic or organic acid selectively precipitates the desired (2S,3S,5S) acid addition salt, which is recovered by recrystallization [1]. This resolution method is critical because the (2S,3S,5R) epimer, if present in the downstream intermediate, propagates into the final drug substance as a diastereomeric impurity that co-elutes or partially co-elutes with the active pharmaceutical ingredient under standard HPLC conditions, complicating purity analysis and potentially impacting bioactivity [1].

diastereomer separation acid addition salt chiral resolution HIV protease inhibitor intermediate stereochemical purity

Regulatory Reference Standard Status: Quantitative Purity Specifications and Pharmacopoeial Use for Ritonavir ANDA Applications

The (2S,3S,5S) diamino alcohol, in both free base (CAS 144163-44-0) and dihydrochloride (CAS 156769-85-6) forms, is catalogued and supplied as a ritonavir-related impurity reference standard by multiple regulatory-compliant vendors including SynZeal, Toronto Research Chemicals, and Sinco Pharmachem [1]. Commercial material is supplied with full characterization data compliant with ICH and pharmacopoeial guidelines, at certified purity levels of ≥95% (Sinco, CymitQuimica) to 98% (Coompo Research Chemicals, Shanghai Charm) [2]. This compound is specifically designated for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) for generic ritonavir [1]. In contrast, the (2S,3S,5R) epimer and other stereoisomers are not equivalently recognized as compendial reference standards, limiting their utility in regulatory quality control workflows [1].

reference standard impurity profiling ANDA ritonavir regulatory compliance pharmacopoeia

Synthetic Efficiency: Stereoselective Hydroazidation Route Delivers the Ritonavir/Lopinavir Diamino Alcohol Core in 37% Overall Yield from Phenylalanine

Adamo et al. (2006) reported a base-catalyzed hydroazidation of α′-amino α,β-unsaturated ketones that proceeds with high stereoselectivity, achieving syn/anti ratios up to 7:1 [1]. This route delivers the diamino alcohol core of both ritonavir and lopinavir in an overall yield of 37% from phenylalanine [1]. While the 37% overall yield is moderate in absolute terms, the stereochemical fidelity of this route—controlled by the enone configuration—ensures that the (2S,3S,5S) isomer is the predominant product [1]. Alternative synthetic approaches, such as the epoxyalcohol route described by Benedetti et al. (2001), provide access to both the desired (2S,3S,5S) isomer and its C-2 epimer, but require additional stereodivergent steps to isolate the target configuration, potentially reducing overall throughput [2].

stereoselective synthesis hydroazidation ritonavir core lopinavir core overall yield

Validated Application Scenarios for 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane Dihydrochloride Based on Quantitative Evidence


GMP Intermediate Manufacturing for Ritonavir and Lopinavir Active Pharmaceutical Ingredient Synthesis

This compound is the direct precursor to the diamino alcohol core required for both ritonavir (ABT-538) and lopinavir (ABT-378). The (2S,3S,5S) stereochemistry established at this intermediate stage is retained throughout the remaining synthetic sequence, making stereochemical fidelity at procurement non-negotiable. The documented 84% d.e. and 14:1 stereoinduction ratio from optimized reduction protocols [1] validate that the (2S,3S,5S) isomer can be reliably manufactured at scale, while the selective acid addition salt resolution method [2] provides a fallback purification strategy for any epimer-contaminated lots.

Regulatory Impurity Reference Standard for Generic Ritonavir ANDA Submissions

The (2S,3S,5S) diamino alcohol is a recognized process-related impurity and degradation precursor in ritonavir drug substance and drug product. Procurement at ≥95% certified purity with full ICH-compliant characterization data [3] directly supports analytical method development, HPLC system suitability testing, and forced degradation studies required for ANDA submissions. The dihydrochloride salt form offers superior weighing accuracy and solution stability compared to the free base for quantitative analytical applications.

Medicinal Chemistry Scaffold Diversification and Structure-Activity Relationship (SAR) Studies

The mono-ol diamino alcohol scaffold provides a pharmacokinetic advantage over the diamino diol alternative, as demonstrated by the 19% oral bioavailability in rats versus negligible oral absorption for diol-based inhibitors [4]. The two free amino groups and single hydroxyl group offer three orthogonal functionalization handles for parallel library synthesis, a strategy validated by Wang et al. (1995) for generating over 300 discrete HIV protease inhibitor candidates with IC50 values below 100 nM [5].

Chiral Building Block for Asymmetric Synthesis of Hydroxyethylene Dipeptide Isosteres

Beyond HIV protease inhibitors, the (2S,3S,5S) diamino alcohol core serves as a versatile hydroxyethylene dipeptide isostere precursor for aspartyl protease inhibitor design. The stereochemical triad at C-2, C-3, and C-5 mimics the transition-state geometry of peptide bond hydrolysis, and the defined configuration ensures correct orientation of P1/P1′ phenyl substituents within the enzyme active site [2]. Procurement of the dihydrochloride salt precludes the need for in-house asymmetric synthesis of this stereochemically dense intermediate.

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